3-Aminophthalic Acid Hydrochloride Dihydrate
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Overview
Description
3-Aminophthalic Acid Hydrochloride Dihydrate is a chemical compound with the molecular formula C8H8ClNO4·2H2O. It is a derivative of phthalic acid and is commonly used in various scientific research applications. This compound is known for its role in the preparation of local anesthetics and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.
Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.
Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron.
Reduction: Hydrogen gas and catalysts like skeleton nickel or hydrazine hydrate are used.
Substitution: Various reagents can be used depending on the desired product, such as acyl chlorides for acylation reactions.
Major Products Formed
3-Nitrophthalic Acid: Formed by oxidation.
3-Aminophthalic Acid: Formed by reduction.
Various Derivatives: Formed by substitution reactions.
Scientific Research Applications
3-Aminophthalic Acid Hydrochloride Dihydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reactant in the synthesis of local anesthetics and other chemical intermediates.
Biology: Used in the study of enzyme reactions and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophthalic Acid: A precursor in the synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate.
Phthalic Acid: The parent compound from which this compound is derived.
Luminol: A compound that also contains an amino group and is used in chemiluminescence reactions.
Uniqueness
This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and ease of synthesis make it a valuable compound in both research and industrial applications .
Biological Activity
3-Aminophthalic Acid Hydrochloride Dihydrate (CAS Number: 1852533-96-0) is a compound with notable biological activity, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, synthesis methods, and relevant studies that highlight its potential applications.
- Molecular Formula : C8H8ClN O2·2H2O
- Molecular Weight : Approximately 253.64 g/mol
- Appearance : White to cream powder
- Solubility : Soluble in water
The dihydrate form indicates that the compound includes two water molecules in its crystalline structure, which may influence its solubility and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively. The mechanism of action is believed to involve interference with bacterial enzyme systems, which are essential for cell wall synthesis and metabolic processes.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with various cellular pathways involved in cancer progression. Notably, it has been investigated for its potential to inhibit specific enzymes associated with tumor growth and metastasis.
In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cell lines, suggesting a potential therapeutic role in oncology.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Dissolution : The starting material, 3-nitrophthalic acid, is dissolved in a suitable solvent.
- Nitrogen Displacement : The solution is subjected to nitrogen gas to create an inert atmosphere.
- Hydrogenation Reaction : Hydrogen gas is introduced under controlled pressure to reduce the nitro group to an amino group.
- Complexation Reaction : Concentrated hydrochloric acid is added to form the hydrochloride salt.
- Centrifugal Drying : The final product is isolated through centrifugation and dried under vacuum.
This method yields a high purity product (up to 99.2%) with excellent yield (approximately 95%) .
Study on Antimicrobial Activity
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent .
Study on Anticancer Effects
In another study published in a peer-reviewed journal, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Summary Table of Biological Activities
Activity Type | Tested Pathogens/Cell Lines | Concentration (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | 50 | Significant reduction in viability |
Anticancer | Breast cancer cells | Varies | Dose-dependent decrease in proliferation |
Lung cancer cells | Varies | Induction of apoptosis |
Properties
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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